Edetate Trisodium

描述

Contextualizing Edetate Sodium within Chelating Agent Chemistry

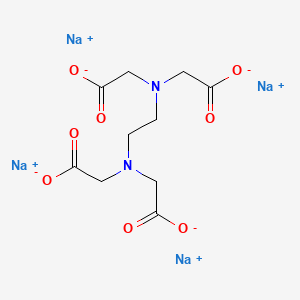

Edetate sodium belongs to the class of aminopolycarboxylic acids and functions as a chelating agent. chemicalbook.comumcs.pl Chelating agents are organic compounds that can form multiple bonds with a single metal ion, effectively sequestering it and altering its reactivity. patsnap.comchemicalbook.com The structure of the EDTA anion, the active component of edetate sodium, features two amine groups and four carboxylate groups. annexechem.com These six sites—two nitrogen atoms and four oxygen atoms—can donate electron pairs to a metal ion, forming a stable, cage-like structure. jove.comquora.com This hexadentate nature allows EDTA to form strong, 1:1 complexes with a wide variety of di- and trivalent metal cations, such as calcium (Ca²⁺), iron (Fe³⁺), copper (Cu²⁺), and lead (Pb²⁺). chemicalbook.comwikipedia.org The resulting metal-EDTA complexes are typically anionic and highly soluble in water. wikipedia.org This strong binding affinity is a key feature of its function in various research applications. wikipedia.org

The stability of the metal-EDTA complex is dependent on the specific metal ion involved. patsnap.com For instance, EDTA forms particularly strong complexes with Mn(II), Cu(II), Fe(III), Pb(II), and Co(III). wikipedia.org This selectivity and high affinity for metal cations are central to its utility in academic research. wikipedia.org

Historical Development and Evolution of Research Applications of Edetate Sodium

The synthesis of EDTA was first described in 1935 by the Austrian chemist Ferdinand Münz, who was working for I. G. Farben in Germany. researchgate.netbakerpedia.com Münz was seeking a substitute for citric acid to prevent the interference of metal ions in dyeing processes. umcs.plresearchgate.net His initial method involved the reaction of ethylenediamine (B42938) with monochloroacetic acid and sodium hydroxide (B78521). researchgate.net Subsequently, in the 1940s, Frederick C. Bersworth in the United States developed a more convenient synthesis method involving the alkaline cyanomethylation of ethylenediamine, which is still a primary method for its production today. umcs.plresearchgate.net

Early research on the coordination chemistry of EDTA was pioneered by Gerold Schwarzenbach in the 1940s. wikipedia.org The initial applications of edetate sodium were largely in industrial settings, such as the textile and paper industries, to control metal ion impurities. wikipedia.orgchemondis.com However, its unique properties soon led to its adoption in various fields of academic research.

In analytical chemistry, EDTA became a crucial reagent for complexometric titrations to determine the concentration of metal ions in solutions and for the analysis of water hardness. wikipedia.orghalogens.co.in A significant application emerged in the 1950s with its use in the separation of lanthanide metals by ion-exchange chromatography, a method perfected by F. H. Spedding and his colleagues in 1954. wikipedia.org This technique relies on the incremental increase in the stability constant of lanthanide-EDTA complexes with atomic number. wikipedia.org

In the realms of biochemistry and molecular biology, edetate sodium is widely used to scavenge metal ions that can damage DNA, proteins, and polysaccharides or to deactivate metal-dependent enzymes. atamanchemicals.comwikipedia.org It is a common component in buffers for electrophoresis, cell culture, and enzymatic assays. sigmaaldrich.com Its ability to bind calcium ions is utilized to prevent the clumping of cells in liquid suspension and to detach adherent cells for passaging in tissue culture. wikipedia.org Furthermore, it serves as an anticoagulant in blood samples by chelating calcium ions, which are essential for the coagulation cascade, thereby preserving blood cell morphology for analysis. chemicalbook.comwikipedia.org

Recent research has also explored the use of edetate sodium in environmental science. Studies have investigated its potential for the phytoextraction of heavy metals from contaminated soils, where it can increase the mobility and bioavailability of metals for plant uptake. sigmaaldrich.comnih.gov Molecular dynamics simulations have been employed to understand its mechanism in preventing calcium carbonate scaling in industrial settings, providing insights into its interactions at a molecular level. researchgate.netresearchgate.net

Scope and Significance of Edetate Sodium in Contemporary Scientific Inquiry

Edetate sodium continues to be a vital compound in modern scientific research due to its versatility as a chelating agent. chemondis.com Its significance spans numerous disciplines, from fundamental chemistry to applied biological and environmental sciences.

Data on Metal Ion Chelation by Edetate Sodium:

| Metal Ion | Stability Constant (log K) | Research Application Area |

|---|---|---|

| Ca²⁺ | 10.6 | Analytical Chemistry, Molecular Biology, Environmental Science wikipedia.orgresearchgate.net |

| Fe³⁺ | 25.1 | Analytical Chemistry, Industrial Processes wikipedia.org |

| Cu²⁺ | 18.8 | Analytical Chemistry, Environmental Science wikipedia.orgscielo.br |

| Pb²⁺ | 18.0 | Environmental Remediation, Toxicology wikipedia.orgoup.com |

| Zn²⁺ | 16.5 | Biochemistry, Environmental Science nih.govepa.gov |

In analytical chemistry, it remains a standard for complexometric titrations and as a masking agent to sequester interfering metal ions. wikipedia.org Its role in molecular biology is indispensable for preserving the integrity of nucleic acids and proteins by inhibiting metallonucleases and proteases. sigmaaldrich.comscbt.com Research continues to leverage EDTA for isolating and purifying plasmid DNA and in polymerase chain reaction (PCR) applications.

In environmental science, the role of edetate sodium is multifaceted. While it is studied for its potential in remediating heavy metal-contaminated soils, there is also ongoing research into its environmental fate and persistence, as it can mobilize heavy metals in soil and water. nih.govscielo.brresearchgate.net Studies have shown that while not readily biodegradable, it can undergo photodegradation when complexed with iron(III). researchgate.netsantos.com

Recent scientific inquiry also delves into the nuanced effects of edetate sodium. For example, research has shown that it can act as a selective inhibitor of certain enzymes independently of its metal-chelating activity, prompting a re-evaluation of its use as a biochemically inert metal scavenger in some enzymatic experiments. wikipedia.org Furthermore, molecular dynamics simulations are providing a deeper understanding of its interactions with ions like calcium carbonate, which has implications for preventing industrial scaling. researchgate.netresearchgate.net These advanced computational studies reveal the binding energies and diffusion coefficient changes, quantifying the efficacy of edetate sodium at a molecular level. researchgate.netresearchgate.net

属性

IUPAC Name |

trisodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxymethyl)amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O8.3Na/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;/q;3*+1/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZKRHPLGUJDVAR-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)O)CC(=O)[O-].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N2Na3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7020556 | |

| Record name | Trisodium ethylenediaminetetraacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ethylenediamine tetraacetic acid, trisodium salt is an odorless white crystalline powder. pH (1% aqueous solution) 9.3. pH (10% aqueous solution) about 8.3-8.7. (NTP, 1992), Dry Powder; Liquid, White odorless solid; [CAMEO] Fine white crystals; [Sigma-Aldrich MSDS] | |

| Record name | ETHYLENEDIAMINE TETRAACETIC ACID, TRISODIUM SALT | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20368 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Glycine, N,N'-1,2-ethanediylbis[N-(carboxymethyl)-, sodium salt (1:3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trisodium EDTA | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14242 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

5 to 10 mg/mL at 70.7 °F (NTP, 1992) | |

| Record name | ETHYLENEDIAMINE TETRAACETIC ACID, TRISODIUM SALT | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20368 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

0.7215 (NTP, 1992) - Less dense than water; will float | |

| Record name | ETHYLENEDIAMINE TETRAACETIC ACID, TRISODIUM SALT | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20368 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

150-38-9, 85715-60-2 | |

| Record name | ETHYLENEDIAMINE TETRAACETIC ACID, TRISODIUM SALT | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20368 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Edetate Trisodium [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000150389 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycine, N,N'-1,2-ethanediylbis(N-(carboxymethyl)-, trisodium salt, hydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085715602 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycine, N,N'-1,2-ethanediylbis[N-(carboxymethyl)-, sodium salt (1:3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trisodium ethylenediaminetetraacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trisodium hydrogen ethylenediaminetetraacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.236 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EDETATE TRISODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/420IP921MB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Edetate trisodium | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0301767 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

greater than 572 °F (NTP, 1992) | |

| Record name | ETHYLENEDIAMINE TETRAACETIC ACID, TRISODIUM SALT | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20368 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Chelation Mechanisms and Complexation Dynamics of Edetate Sodium

Fundamental Principles of Edetate Sodium Chelation

The interaction between edetate sodium and metal ions is a multifaceted process governed by the principles of coordination chemistry, thermodynamics, and stereochemistry.

Ligand Properties and Coordination Chemistry

Edetate sodium, in its fully deprotonated form (EDTA⁴⁻), acts as a hexadentate ligand. jove.comresearchgate.net This means it possesses six donor atoms—two nitrogen atoms from the ethylenediamine (B42938) backbone and four oxygen atoms from the carboxylate groups—that can simultaneously coordinate with a single metal ion. jove.comnanyangchemical.com This multi-point attachment results in the formation of a stable, cage-like structure known as a chelate complex. jove.comresearchgate.net The ability of the EDTA molecule to effectively "wrap" around a metal ion is a key feature of its strong binding capabilities. patsnap.com

Thermodynamics and Kinetics of Metal-Edetate Sodium Complex Formation

The stability of metal-EDTA complexes varies significantly depending on the metal ion involved. inchem.org The stability constants (log K values) provide a quantitative measure of this affinity. For instance, Fe³⁺ forms a very strong complex with EDTA (log K ≈ 25.1), while Ca²⁺ forms a less stable, yet still significant, complex (log K ≈ 10.6). inchem.orglaboratorynotes.com

The kinetics of complex formation are also a critical factor. The rate at which edetate sodium chelates a metal ion can be influenced by factors such as temperature and the presence of other competing ions. cdnsciencepub.comresearchgate.net For example, studies have shown that the rate of thermal degradation of metal-EDTA chelates is inversely related to their stability constants. cdnsciencepub.com

Stereochemistry and Structural Characterization of Chelates

The three-dimensional arrangement of atoms in a metal-edetate sodium complex, or its stereochemistry, is crucial to its stability and properties. X-ray diffraction analysis has been a key technique in elucidating the crystal structures of numerous metal-EDTA complexes. osti.gov These studies have revealed a wide diversity in the stereochemistry of these chelates, influenced by factors such as the coordination number of the metal, the denticity of the ligand, interatomic distances, and valence angles. nii.ac.jposti.gov

Selective Binding and Competitive Chelation with Various Metal Ions

Edetate sodium's utility often depends on its ability to selectively bind to specific metal ions in the presence of others. This selectivity is governed by the relative stability constants of the complexes and is influenced by environmental conditions.

Affinity and Specificity for Divalent and Trivalent Cations

Edetate sodium exhibits a strong affinity for a wide range of divalent and trivalent metal cations. drugbank.commedchemexpress.com Generally, it forms more stable complexes with trivalent cations than with divalent cations. inchem.org For example, the stability constant for Fe³⁺ (a trivalent cation) is significantly higher than that for Fe²⁺ (a divalent cation). inchem.orglaboratorynotes.com

This difference in affinity allows for competitive chelation. A metal ion with a higher stability constant can displace a metal with a lower stability constant from its EDTA complex. inchem.orgepa.gov This principle is fundamental to applications like the use of sodium calcium edetate, where the calcium can be displaced by heavy metals like lead, which have a higher affinity for EDTA. wikipedia.orgpatsnap.commdpi.com

The following table provides a summary of the stability constants (log K) for edetate sodium complexes with various metal ions, illustrating its varying affinity.

| Metal Ion | Stability Constant (log K) |

| Fe³⁺ | 25.1 laboratorynotes.com |

| Hg²⁺ | 21.5 green-mountainchem.com |

| Cu²⁺ | 18.8 green-mountainchem.com |

| Ni²⁺ | 18.4 laboratorynotes.com |

| Pb²⁺ | 18.0 green-mountainchem.com |

| Zn²⁺ | 16.5 laboratorynotes.com |

| Cd²⁺ | 16.5 green-mountainchem.com |

| Co²⁺ | 16.5 green-mountainchem.com |

| Fe²⁺ | 14.3 laboratorynotes.com |

| Mn²⁺ | 13.9 green-mountainchem.com |

| Ca²⁺ | 10.7 green-mountainchem.com |

| Mg²⁺ | 8.7 green-mountainchem.com |

Note: These values are generally reported at 25°C and an ionic strength of 0.1 M. google.com

Influence of pH and Environmental Factors on Chelation Efficacy

The effectiveness of edetate sodium as a chelating agent is highly dependent on the pH of the solution. inchem.orgmdpi.com The EDTA molecule is a polyprotic acid, and its degree of protonation changes with pH. jove.com At low pH, the carboxylate groups are protonated, reducing the number of available donor atoms and thus decreasing the chelating ability. jove.combeloit.edu

The fully deprotonated, and most effective, form of EDTA (Y⁴⁻) becomes the dominant species at high pH. jove.com The ability of EDTA to chelate divalent cations increases exponentially with increasing pH, particularly in the range of pH 8 to 10. nih.govplos.org However, at very high pH values, the formation of metal hydroxide (B78521) complexes can compete with the chelation reaction, potentially reducing the efficacy of edetate sodium for some metals. beloit.edu

Other environmental factors, such as temperature and the presence of other ligands or anions, can also influence chelation. inchem.orgcdnsciencepub.com For instance, elevated temperatures can accelerate the degradation of metal-EDTA complexes. cdnsciencepub.comnih.gov The presence of other ions can lead to competitive binding, affecting the speciation of the metal-EDTA complexes in a given system. inchem.org

Interactions with Essential versus Toxic Metal Ions

The therapeutic and industrial utility of edetate sodium (the sodium salt of ethylenediaminetetraacetic acid or EDTA) is fundamentally rooted in its capacity as a hexadentate chelating agent. inchem.org This means it can form multiple stable bonds with a single metal ion, effectively sequestering it. inchem.orgwikipedia.org The interaction of edetate sodium with various metal ions is not uniform; it exhibits a distinct hierarchy of binding affinity, which is critical to its function in applications such as treating heavy metal poisoning. patsnap.comoup.com This selectivity is governed by the stability constant (log K) of the resulting metal-EDTA complex. who.intepa.gov

The effectiveness of EDTA as a chelator for a specific metal ion is indicated by its stability constant; a higher constant signifies a stronger, more stable complex. inchem.orgepa.gov Consequently, a metal ion capable of forming a complex with a high stability constant can displace another metal from its EDTA complex if the latter's stability constant is lower. who.intepa.gov This principle dictates the dynamics of edetate sodium's interactions in a biological system, where it encounters a mixture of essential and toxic metal ions. nih.gov

Edetate sodium generally forms more stable complexes with many toxic heavy metals than with most essential, endogenous metals. wikipedia.org For instance, the stability constant for the lead-EDTA complex is significantly higher than that for the calcium-EDTA complex. nih.gov This preferential binding allows edetate calcium disodium (B8443419) (a form of edetate sodium) to chelate lead from the body; the lead displaces the calcium from the chelate complex, forming a stable, water-soluble lead-EDTA complex that can be excreted by the kidneys. patsnap.commhmedical.comresearchgate.net The primary source of the lead mobilized by this process is from bone. mhmedical.comnih.gov

However, the hierarchy of stability constants is not absolute in predicting the biological outcome. Factors such as pH and the relative concentrations of competing metal ions also play a significant role. inchem.orgnih.gov While edetate sodium has a very high affinity for ferric iron (Fe³⁺), its interaction with other essential metals is more nuanced. inchem.orgwho.int The stability constants for toxic metals like cadmium and lead are higher than those for essential divalent cations such as calcium (Ca²⁺) and magnesium (Mg²⁺), but are comparable to or lower than those for essential trace metals like copper (Cu²⁺) and zinc (Zn²⁺). who.intgreen-mountainchem.com

This overlap in binding affinities means that while edetate sodium is effective at binding target toxic metals, it can also chelate and lead to the depletion of essential minerals, particularly zinc. epa.govnih.govmdpi.com Prolonged use or high doses can result in deficiencies of vital micronutrients. oup.commdpi.com Studies have shown that both toxic and essential metals are removed, and the loss of essential metals like zinc and manganese can increase with higher doses of EDTA. oup.com The interaction is a dynamic process; for example, when disodium edetate is administered, it is expected to first exchange its sodium ions for calcium or zinc in the body before chelating heavy metals like lead. inchem.org

The tables below present the stability constants (log K) for EDTA with various essential and toxic metal ions, illustrating the chemical basis for its complexation dynamics.

Table 1: Stability Constants (log K) of EDTA with Essential Metal Ions

This table shows the binding affinity of EDTA for common essential metals. A higher log K value indicates a more stable complex.

| Metal Ion | Cation | log K Value |

| Sodium | Na⁺ | 1.7 inchem.orgwho.int |

| Magnesium | Mg²⁺ | 8.7 inchem.orgwho.intgreen-mountainchem.com |

| Calcium | Ca²⁺ | 10.6 inchem.orgwho.int |

| Manganese | Mn²⁺ | 13.9 green-mountainchem.com |

| Ferrous Iron | Fe²⁺ | 14.6 inchem.orgwho.int |

| Zinc | Zn²⁺ | 16.1 inchem.orgwho.int |

| Copper | Cu²⁺ | 18.4 inchem.orgwho.int |

| Ferric Iron | Fe³⁺ | 25.1 inchem.orgwho.intgreen-mountainchem.com |

Table 2: Stability Constants (log K) of EDTA with Toxic Metal Ions

This table displays the binding affinity of EDTA for selected toxic metals. The high stability constants for metals like lead and cadmium are the basis for edetate sodium's use in chelation therapy.

| Metal Ion | Cation | log K Value |

| Cadmium | Cd²⁺ | 16.4 nih.gov |

| Lead | Pb²⁺ | 18.0 green-mountainchem.com |

| Nickel | Ni²⁺ | 18.4 nih.govgreen-mountainchem.com |

| Mercury | Hg²⁺ | 21.5 green-mountainchem.com |

Advanced Research in Biological and Medical Applications of Edetate Sodium

Investigations in Heavy Metal Detoxification

The primary mechanism of edetate sodium in detoxification is its ability to form stable, water-soluble complexes with heavy metal ions, which are then excreted from the body. patsnap.compatsnap.commrmed.in This process, known as chelation, effectively reduces the body's burden of toxic metals. patsnap.comdraxe.com

Mobilization and Excretion Pathways of Chelate Complexes

Once administered, typically intravenously due to poor oral absorption, edetate sodium circulates in the bloodstream and binds to metal ions. patsnap.comnih.gov The resulting metal-EDTA complexes are stable and water-soluble, which facilitates their elimination from the body. patsnap.compatsnap.com The primary route of excretion for these complexes is through the kidneys, where they are filtered from the blood and expelled in the urine. patsnap.commrmed.in Bone is a significant source of chelated lead. mhmedical.com The half-life of edetate sodium is relatively short, which may necessitate multiple administrations for sustained chelation. patsnap.com

Comparative Studies of Edetate Sodium with Alternative Chelators

Edetate sodium has been compared with other chelating agents, such as dimercaptosuccinic acid (DMSA) and 2,3-dimercapto-1-propanesulfonic acid (DMPS), to evaluate their relative efficacy and applications. draxe.comui.ac.idcabidigitallibrary.org

DMSA: Studies suggest that DMSA, which can be administered orally, may be more effective than edetate sodium for treating lead poisoning. ui.ac.id It has shown comparable or better efficacy in reducing blood lead levels and alleviating symptoms. ui.ac.id DMSA is also considered a weaker chelating agent, which may be suitable for certain patient populations. cabidigitallibrary.org

DMPS: Intravenous DMPS is considered highly effective for diagnosing and treating exposure to mercury, arsenic, and antimony. cabidigitallibrary.orgscispace.com While edetate sodium is proficient at binding a wide range of heavy metals, DMPS shows a more selective affinity for mercury and arsenic. awaremed.com DMPS also operates intracellularly, allowing it to remove metals from deep tissue stores, whereas edetate sodium primarily acts in extracellular spaces. awaremed.com

The choice of chelator often depends on the specific metal toxicity being targeted. cabidigitallibrary.org

Research on Chelation Efficacy for Specific Toxic Metals (e.g., Lead, Cadmium, Gadolinium)

Research has focused on the effectiveness of edetate sodium in chelating specific toxic metals.

Lead (Pb): Edetate sodium is a well-established treatment for lead poisoning. drbrentbarlownd.comwikipedia.org It effectively binds to lead, facilitating its excretion. patsnap.commhmedical.com Studies have shown that even low doses of edetate sodium can significantly increase urinary lead excretion. oup.comnih.gov

Cadmium (Cd): Edetate disodium (B8443419) is also capable of chelating cadmium. healthandvitalitycenter.comacc.org However, research indicates that higher doses of edetate sodium may be required for effective cadmium clearance due to its strong binding to tissues. oup.comnih.gov Some studies suggest that both NaCaEDTA and NaEDTA are the chelating agents of choice for cadmium. cabidigitallibrary.orgscispace.com

Gadolinium (Gd): Gadolinium is a component of contrast agents used in magnetic resonance imaging (MRI), and concerns have been raised about its potential for retention in the body. qeios.comuwaterloo.ca Research has demonstrated that edetate sodium can be highly effective in mobilizing and excreting gadolinium. oup.comnih.gov One study reported a dramatic increase in gadolinium excretion even at low doses of edetate sodium, highlighting its potential to reduce the long-term burden of this metal. nih.govqeios.com

Interactive Data Table: Chelation Efficacy of Edetate Sodium for Specific Metals

| Metal | Efficacy of Edetate Sodium | Key Research Findings |

| Lead (Pb) | High | Significantly increases urinary excretion, even at low doses. oup.comnih.gov |

| Cadmium (Cd) | Moderate to High | Higher doses may be required for effective clearance due to strong tissue binding. oup.comnih.gov |

| Gadolinium (Gd) | Very High | Dramatically increases urinary excretion, showing potential for reducing long-term retention. nih.govqeios.com |

Cardiovascular and Metabolic Research

The potential role of edetate sodium in cardiovascular health has been a subject of significant investigation, particularly concerning its metal-chelating properties.

Role of Metal Chelation in Atherosclerosis Pathogenesis

The accumulation of certain metals is linked to the development of atherosclerosis. nih.gov Metals can promote oxidative stress and inflammation, which are key processes in the formation of atherosclerotic plaques. ahajournals.orgnaturemedclinic.com The theory behind using edetate sodium for atherosclerosis is that by removing these toxic metals, it may help to mitigate the inflammatory damage to artery walls. acc.orgnaturemedclinic.com The chelation of metals like lead and cadmium, which are associated with an increased risk of cardiovascular disease, is a proposed mechanism of action. acc.org In patients with diabetes, it is also suggested that edetate sodium may inhibit the formation of advanced glycation end products, which contribute to vascular complications. acc.org

Clinical Research on Edetate Sodium in Post-Myocardial Infarction Patients

The Trial to Assess Chelation Therapy (TACT) was a major clinical trial that investigated the use of an edetate sodium-based chelation regimen in patients who had previously experienced a myocardial infarction (MI). ahajournals.orgnih.govresearchgate.net

The initial TACT study found a modest but statistically significant reduction in a composite of adverse cardiovascular events in the group receiving edetate sodium compared to the placebo group. acc.orgsubstack.comclinsurgeryjournal.com This benefit was particularly pronounced in the prespecified subgroup of patients with diabetes. ahajournals.orgacc.orginterventionalnews.com In these diabetic patients, there was a marked reduction in cardiovascular events. ahajournals.orgahajournals.org

Interactive Data Table: TACT Trial Results in Post-MI Patients with Diabetes

| Outcome | Edetate Sodium Group | Placebo Group | Hazard Ratio (95% CI) | p-value |

| Primary Endpoint | 25% | 38% | 0.59 (0.44–0.79) | <0.001 |

| All-Cause Mortality | 10% | 16% | 0.57 (0.36–0.88) | 0.011 |

Primary Endpoint: Death, reinfarction, stroke, coronary revascularization, or hospitalization for angina. ahajournals.org Data from the TACT trial subgroup of patients with diabetes. ahajournals.org

A subsequent trial, TACT2, was designed to replicate these findings specifically in post-MI patients with diabetes. acc.orgacc.org Surprisingly, TACT2 did not show a significant difference in clinical outcomes between the edetate sodium and placebo groups. acc.orgacc.org The researchers noted that baseline lead levels were lower in the TACT2 participants compared to the original TACT cohort, and a greater proportion of patients in TACT2 were taking modern cardiovascular medications with proven benefits, which may have influenced the results. acc.org

Studies on Therapeutic Efficacy in Patients with Diabetes Mellitus and Cardiovascular Complications

The potential therapeutic role of edetate sodium, specifically the disodium form, in mitigating cardiovascular complications in patients with diabetes mellitus has been a subject of significant clinical investigation. The primary focus of this research has been chelation therapy, a process involving the intravenous administration of edetate disodium to bind and remove toxic metals like lead and cadmium from the body. news-medical.net These heavy metals are known to contribute to cellular and blood vessel damage by interfering with essential biochemical processes involving calcium and zinc. news-medical.net

Initial promising results emerged from the Trial to Assess Chelation Therapy (TACT), a large, randomized, double-blind, placebo-controlled clinical trial. nih.gov TACT suggested that an edetate disodium-based infusion regimen provided a modest but significant reduction in a composite of cardiovascular events in post-myocardial infarction (MI) patients. ahajournals.org A prespecified subgroup analysis of TACT revealed a particularly noteworthy benefit in patients with diabetes. ahajournals.orgutrgv.edu In diabetic patients who had suffered a prior heart attack, edetate disodium chelation was associated with a marked reduction in the primary endpoint, which included death, reinfarction, stroke, coronary revascularization, or hospitalization for angina. ahajournals.org Specifically, the primary event rate was 25% in the edetate disodium group versus 38% in the placebo group over five years. ahajournals.org This translated to a number needed to treat of 6.5 to prevent one primary endpoint over five years. ahajournals.orgutrgv.edu The study also showed a reduction in all-cause mortality in this diabetic subgroup. ahajournals.org

These encouraging findings led to the development of the TACT2 trial, designed to replicate the results specifically in patients with diabetes and a history of MI. news-medical.netresearchgate.netacc.org TACT2 enrolled 1,000 patients across the U.S. and Canada who had mostly Type 2 diabetes and a previous heart attack. news-medical.net The participants were randomized to receive either 40 weekly infusions of an edetate disodium-based solution or a placebo. news-medical.net

However, the results of the TACT2 trial, presented in 2024, did not confirm the benefits observed in the diabetic subgroup of the original TACT study. news-medical.netacc.org The trial found no significant difference in the primary composite outcome of death from any cause, heart attack, stroke, coronary revascularization, or hospitalization for unstable angina between the chelation and placebo groups. news-medical.net Despite effectively reducing lead levels in the participants, the edetate disodium-based chelation therapy did not translate into a reduction in cardiovascular events in this contemporary cohort of patients with diabetes and a prior heart attack. news-medical.net

Several factors may have contributed to the differing outcomes between TACT and TACT2. One key difference was the baseline lead levels in the participants, which were over 30% lower in TACT2 compared to the original trial. news-medical.net This reflects successful public health interventions that have reduced environmental lead exposure over the past few decades. news-medical.net Additionally, the patient population in TACT2 may have had more advanced diabetes and associated health issues, potentially limiting the observable impact of the therapy. news-medical.net

Interactive Data Table: Comparison of TACT and TACT2 Trial Findings in Diabetic Patients

| Feature | TACT (Diabetic Subgroup) | TACT2 |

| Primary Outcome | Significant reduction in composite cardiovascular events. ahajournals.org | No significant difference in composite cardiovascular events. news-medical.net |

| Primary Event Rate (Chelation vs. Placebo) | 25% vs. 38% ahajournals.org | 35.6% vs. 35.7% researchgate.net |

| All-Cause Mortality | Reduced in chelation group. ahajournals.org | No significant difference. news-medical.net |

| Baseline Lead Levels | Higher | Over 30% lower than TACT. news-medical.net |

| Conclusion | Supported further investigation of chelation therapy in this population. ahajournals.org | Does not support the use of edetate disodium-based chelation for post-MI patients with diabetes in a population with low lead levels. news-medical.net |

Neurobiological and Neurodegenerative Disease Research

The application of edetate sodium in neurobiological research is primarily centered on its chelating properties and the growing understanding of the role of metal ions in neurodegenerative processes.

Mitigation of Metal-Induced Neurotoxicity

Heavy metals are known to induce neurotoxicity by promoting the production of reactive agents within the body, which in turn triggers an inflammatory cascade detrimental to the nervous system. nih.gov Edetate sodium, particularly in its calcium disodium form, is explored for its potential to manage certain neurodegenerative disorders by chelating these toxic metal ions. nih.govresearchgate.netresearchgate.net By binding to metals like lead and cadmium, edetate sodium facilitates their excretion from the body, thereby preventing them from causing further inflammatory damage. nih.govekb.eg Research has indicated that chelation therapy can be useful in treating neurotoxicity associated with heavy metal accumulation. researchgate.net

Exploration of Edetate Sodium in Preventing Inflammatory Neurological Changes

The neuroprotective effects of edetate sodium are linked to its ability to interrupt the inflammatory processes initiated by toxic metals. nih.gov Heavy metals can activate glial cells and endothelial cells, leading to the production of pro-inflammatory cytokines and reactive oxygen species (ROS), which can further damage neurons. nih.gov By chelating these metals, edetate sodium can potentially limit these downstream inflammatory effects. nih.govnih.gov Studies have proposed that edetate chelation therapy may have anti-inflammatory functions by limiting pathogen infections and cytokine production. researchgate.netnih.gov

Hematological and Diagnostic Research Methodologies

Edetate Sodium as an Anticoagulant in Blood Sample Preservation for Analytical Purposes

Edetate sodium, most commonly in the form of its potassium salts (K2EDTA or K3EDTA), is the recommended anticoagulant for hematological testing. nih.govscielo.br It is utilized in blood collection tubes, often identifiable by their purple tops, to preserve blood samples for a variety of analytical purposes. eclinpath.com The primary mechanism of action of edetate sodium as an anticoagulant is the chelation of calcium ions. nih.gov Calcium is an essential cofactor in the enzymatic reactions of the coagulation cascade, and its removal by EDTA irreversibly prevents the blood from clotting within the collection tube. nih.gov

This property makes edetate sodium invaluable for hematology as it allows for the best preservation of the cellular components and morphology of blood cells. nih.gov This is crucial for accurate complete blood counts, which include red blood cell, white blood cell, and platelet counts, as well as for the morphological examination of blood smears. eclinpath.com The use of EDTA helps to minimize storage-associated changes that can occur in blood samples. eclinpath.com However, it is important to ensure proper mixing of the blood with the anticoagulant and to use the correct ratio of blood to anticoagulant to avoid artifacts such as cell shrinkage due to the hypertonic nature of high EDTA concentrations. scielo.breclinpath.com

Different forms of EDTA, such as K2EDTA and K3EDTA, are available, with K3EDTA being in liquid form, which can cause slight sample dilution. scielo.br Studies have compared these forms to determine which causes the least interference in hematological analysis over different storage times and temperatures. scielo.br For instance, at room temperature, some parameters like mean corpuscular volume (MCV) and hematocrit can show statistically significant differences between K2EDTA and K3EDTA after several hours. scielo.br Despite these minor variations, EDTA remains the anticoagulant of choice for most routine hematological evaluations due to its superior cell preservation qualities compared to other anticoagulants like heparin or citrate. nih.goveclinpath.com

Impact on Blood Cell Morphology and Integrity in Research Settings

Edetate sodium (EDTA) is a widely utilized anticoagulant in hematological research due to its effectiveness in preserving the cellular components and morphology of blood cells. nih.gov Its primary mechanism of action is the chelation of calcium ions, which are essential for the coagulation cascade. By binding to calcium, edetate sodium effectively halts the clotting process, thereby maintaining the blood in a fluid state suitable for analysis. atamanchemicals.com

In research settings, the preservation of blood cell integrity is paramount for accurate experimental outcomes. Edetate sodium helps maintain the normal morphology of erythrocytes (red blood cells), leukocytes (white blood cells), and platelets, which is crucial for cytometric and microscopic examinations. nih.govatamanchemicals.com However, it is important to note that in some rare instances, EDTA can induce in vitro aggregation of platelets, leading to a phenomenon known as pseudothrombocytopenia. This is a laboratory artifact caused by the presence of antibodies that react with platelet surface antigens only in the low-calcium environment created by EDTA. svelic.se This reaction is also typically dependent on temperatures lower than that of the body. svelic.se

Radiotracer Applications for Organ Function Assessment (e.g., Glomerular Filtration Rate)

Edetate sodium plays a significant role in nuclear medicine as a chelating agent for radiotracers used in the assessment of organ function, most notably the glomerular filtration rate (GFR). The GFR is a key indicator of renal function. Chromium-51 labeled edetate sodium (51Cr-EDTA) has been used as a radiotracer for GFR assessment since 1966. nih.gov

The principle behind this application is that 51Cr-EDTA is freely filtered by the glomeruli in the kidneys and is not significantly reabsorbed or secreted by the renal tubules. giornaleitalianodinefrologia.itwikipedia.org By measuring the rate at which 51Cr-EDTA is cleared from the bloodstream, a precise determination of the GFR can be made. wikipedia.orgnih.gov This method is considered a reference standard for GFR measurement in some regions. wikipedia.org

Recent advancements have explored the use of other radioisotopes with edetate sodium, such as Gallium-68 (68Ga). Studies have shown that 68Ga-EDTA PET/CT imaging provides accurate GFR quantification and agrees well with the established 51Cr-EDTA method. snmjournals.org It is worth noting that conventional GFR measurements using 51Cr-EDTA may slightly overestimate the true renal clearance by about 10%. nih.gov

Table 1: Radiotracers Utilizing Edetate Sodium for GFR Assessment

| Radiotracer | Radioisotope | Application | Key Findings |

| 51Cr-EDTA | Chromium-51 | Measurement of Glomerular Filtration Rate (GFR) | Widely used as a reference standard for GFR. wikipedia.org May overestimate true renal clearance by ~10%. nih.gov |

| 68Ga-EDTA | Gallium-68 | PET/CT imaging for GFR quantification | Shows strong agreement with 51Cr-EDTA GFR measurements. snmjournals.org |

| 99mTc-DTPA | Technetium-99m | Alternative radiotracer for GFR assessment | A commonly used alternative to 51Cr-EDTA. giornaleitalianodinefrologia.it |

Molecular Biology and Enzymatic Research

Ion Depletion Strategies for Modulating Metal-Dependent Enzyme Activity

Edetate sodium is a cornerstone tool in molecular biology and enzymology for its ability to modulate the activity of metal-dependent enzymes. ebi.ac.ukwikipedia.org Many enzymes, known as metalloenzymes, require divalent cations such as magnesium (Mg²⁺) or zinc (Zn²⁺) as cofactors for their catalytic activity. atamanchemicals.comebi.ac.uk Edetate sodium, as a potent chelating agent, sequesters these metal ions from the solution, thereby inactivating the enzymes. ebi.ac.uktakarabio.comatamanchemicals.com

This ion depletion strategy is widely employed in research to:

Investigate enzyme mechanisms: By removing the essential metal cofactor, researchers can confirm the metal dependency of an enzyme and study the role of the metal ion in the catalytic process. ebi.ac.ukwikipedia.org

Control enzymatic reactions: In many experimental protocols, it is necessary to stop an enzymatic reaction at a specific time point. The addition of edetate sodium effectively quenches the reaction by chelating the metal cofactors required by the enzyme. takarabio.com

Inhibit metalloproteases: Metalloproteases are a class of enzymes that utilize metal ions to cleave peptide bonds. Edetate sodium is an effective inhibitor of these enzymes and is often used to prevent unwanted protein degradation during protein purification and analysis. atamanchemicals.comebi.ac.uk

The effectiveness of inhibition can depend on how tightly the metal ion is bound to the enzyme. ebi.ac.uk If the metal is very tightly bound, inhibition by edetate sodium may be slow or difficult to detect. ebi.ac.uk

Inhibition of Specific Enzyme Classes Independent of Metal Chelation

While edetate sodium is primarily known for its metal-chelating properties, emerging research has revealed that it can also inhibit certain enzymes through mechanisms independent of ion depletion. wikipedia.org This direct inhibition has been observed for several enzyme classes, including dNTP hydrolyzing enzymes like Taq polymerase, dUTPase, and MutT, as well as liver arginase and horseradish peroxidase. wikipedia.org

Studies have shown that edetate sodium can bind directly to the active site of some enzymes, competing with the natural substrate. nih.gov For instance, in the case of dUTPases, edetate sodium was found to be a competitive inhibitor, with binding driven primarily by enthalpy. nih.gov This direct interaction with the enzyme's active site, rather than the removal of a metal cofactor, is responsible for the observed inhibition.

Table 2: Examples of Enzymes Inhibited by Edetate Sodium Independent of Metal Chelation

| Enzyme | Proposed Mechanism of Inhibition | Reference |

| Taq DNA Polymerase | Direct binding to the active site | wikipedia.orgresearchgate.net |

| dUTPase | Binds to the active site, competing with the substrate | nih.gov |

| MutT | Direct binding to the active site | wikipedia.orgnih.gov |

| Liver Arginase | Competitive inhibition | wikipedia.orgnih.gov |

| Horseradish Peroxidase | Acts as an electron donor, competing with iodide for the same binding site | wikipedia.orgnih.gov |

These findings highlight a more complex role for edetate sodium in enzymatic research than previously understood and suggest that its use as a simple metal ion scavenger should be re-evaluated in certain experimental contexts. wikipedia.orgnih.gov

Stabilization and Preservation of Nucleic Acids (DNA/RNA) in Research Protocols

Edetate sodium is an essential component in buffers used for the storage and handling of nucleic acids like DNA and RNA. biochemazone.comanilocus.org Its primary role in this context is to protect these molecules from degradation by nucleases, which are enzymes that break down nucleic acids. takarabio.comgeneticeducation.co.in

Nucleases, specifically DNases and RNases, often require divalent metal ions like magnesium (Mg²⁺) as cofactors to function. biochemazone.comanilocus.org By chelating these metal ions, edetate sodium effectively inactivates nucleases present in a sample, thereby preserving the integrity of the DNA and RNA. takarabio.combiochemazone.comanilocus.org This is particularly crucial during long-term storage of nucleic acid samples, where even trace amounts of nuclease activity can lead to significant degradation over time. anilocus.org

TE buffer, a common solution in molecular biology, is composed of Tris, which maintains a stable pH, and edetate sodium, which protects the nucleic acids from enzymatic degradation. biochemazone.comanilocus.orggeneticeducation.co.in The presence of edetate sodium in these buffers is critical for a wide range of molecular biology applications, including DNA purification, sequencing, and cloning. biochemazone.comanilocus.org

Application in Plasmid DNA Extraction and Purification Techniques

Edetate sodium is a key ingredient in the initial steps of plasmid DNA extraction from bacteria, most notably in the widely used alkaline lysis method. bitesizebio.comasu.edu Its functions in this process are twofold.

Firstly, edetate sodium helps to destabilize the bacterial cell wall. bitesizebio.comasu.eduresearchgate.net The integrity of the outer membrane of bacteria like E. coli is dependent on divalent cations, particularly Ca²⁺. uni-hohenheim.de By chelating these cations, edetate sodium weakens the cell wall, making the cells more susceptible to lysis in the subsequent steps of the protocol. bitesizebio.comasu.eduuni-hohenheim.de

Secondly, and crucially, edetate sodium protects the plasmid DNA from degradation by endogenous nucleases (DNases) that are released upon cell lysis. bitesizebio.comresearchgate.netlibretexts.org As mentioned previously, these enzymes require divalent cations like Mg²⁺ for their activity. libretexts.org Edetate sodium effectively inactivates these DNases by sequestering these essential metal ions, ensuring that the isolated plasmid DNA remains intact. bitesizebio.comuni-hohenheim.delibretexts.org Therefore, edetate sodium is a critical component of the resuspension buffer (often called Solution I) in alkaline lysis protocols. bitesizebio.comuni-hohenheim.de

Environmental Fate and Ecological Impact Research of Edetate Sodium

Environmental Persistence and Degradation Pathways

Edetate sodium, the salt form of ethylenediaminetetraacetic acid (EDTA), is characterized by its high stability and persistence in the environment. researchgate.netscielo.br Due to its widespread use in industrial and household applications, it is frequently released into wastewater. scielo.br Its resistance to complete degradation in many natural settings has led to its classification as a persistent organic pollutant. researchgate.netwikipedia.org

Abiotic Degradation Mechanisms (e.g., Photolysis)

The primary abiotic degradation pathway for edetate sodium in the environment is photolysis, the breakdown of the molecule by sunlight. wikipedia.orgoup.com This process is most significant for the iron(III)-EDTA complex, which is highly photo-active. wikipedia.orgwho.int When dissolved in water and exposed to sunlight, the iron(III)-EDTA complex can degrade rapidly. who.int The photolysis half-life of iron(III)-EDTA in surface waters is dependent on light conditions and can range from as short as 11.3 minutes to over 100 hours. wikipedia.org

The photodegradation of the Fe(III)-EDTA complex proceeds through successive decarboxylation, yielding a series of intermediate products. industrialchemicals.gov.au These include:

Ethylenediaminetriacetate (ED3A)

Ethylenediaminediacetate (EDDA)

Ethylenediaminemonoacetate (EDMA)

These degradation products are notably more biodegradable than the parent EDTA molecule. wikipedia.orgindustrialchemicals.gov.au Studies have shown that EDDA and EDMA can be almost completely biodegraded (92%) within 20 hours, whereas ED3A shows greater resistance. wikipedia.org Other abiotic degradation processes, such as hydrolysis, are considered insignificant compared to photodegradation. industrialchemicals.gov.au However, many of the environmentally abundant metal-EDTA complexes, such as those with magnesium (Mg²⁺) and calcium (Ca²⁺), are more persistent and less susceptible to photolysis. wikipedia.org

Factors Influencing Environmental Half-Life and Distribution

The persistence and movement of edetate sodium in the environment are governed by a complex interplay of factors. Its salts are soluble in water and exhibit low sorption to soil and sediments, meaning they tend to remain in the water phase. epa.govsantos.com

Key factors influencing its environmental fate include:

Sunlight: As the primary driver of abiotic degradation, the intensity and availability of sunlight are crucial for the photolysis of the Fe(III)-EDTA complex. researchgate.netwikipedia.org Cloud cover and water turbidity can limit light penetration, thereby reducing the degradation rate. researchgate.net

pH: The pH of the water influences the stability of metal-EDTA complexes and the rate of biodegradation. who.intscielo.br Alkaline conditions (pH 8-9) have been shown to favor microbial degradation in treatment plants. scielo.br

Metal Speciation: The specific metal ion chelated by EDTA determines the complex's stability and susceptibility to degradation. scielo.br The Fe(III) complex is photoreactive, while Ca²⁺ and Mg²⁺ complexes are more persistent. wikipedia.orgwho.int

Presence of Microorganisms: The availability of adapted microbial consortia is essential for biodegradation. wikipedia.orgeuropa.eu

Sediment Type: In anaerobic sediments, EDTA is considered highly persistent, with a potential half-life of thousands of days, whereas in aerobic sediments, the half-life is estimated to be around 300 days. europa.eu

Due to these factors, edetate sodium and its metal complexes can persist long enough to be transported over significant distances in surface and groundwater systems. researchgate.net

Mobilization and Bioavailability of Metals in Environmental Matrices

A significant ecological concern regarding edetate sodium is its ability to mobilize heavy and radioactive metals, thereby increasing their concentration and transport in the environment. scielo.brscielo.br

Enhanced Mobility of Heavy Metals in Soil and Water Systems

Edetate sodium is a powerful chelating agent that forms stable, water-soluble complexes with a wide range of metal ions. scielo.brpjoes.com This action has two primary effects on metals in soil and water:

Prevention of Precipitation: It can keep heavy metals dissolved in solution, preventing them from precipitating into solid forms. scielo.br

Dissolution from Sediments: It can dissolve metals that are already adsorbed onto soil particles or sediments, releasing them back into the water column. scielo.brscielo.br

This process effectively inhibits the adsorption of heavy metals to soil, leading to their increased leaching and mobility. researchgate.net Consequently, metals that would otherwise be relatively immobile can be transported through the soil profile and potentially contaminate groundwater. researchgate.netresearchgate.net This property has been intentionally utilized in the environmental remediation technique known as soil washing to extract heavy metal contaminants from polluted soils. mdpi.comsrce.hr Studies have shown that the addition of EDTA to contaminated soil significantly increases the water-soluble fractions of metals like lead (Pb), copper (Cu), and zinc (Zn), enhancing their potential for transport. researchgate.net

| Metal | Observed Effect of EDTA | Context | Reference |

|---|---|---|---|

| Pb, Cu, Zn | Significantly increased water-soluble fractions and phytoextraction. | Contaminated soil experiment | researchgate.net |

| Cd, Ni | High removal efficiency from polluted soil. | Soil washing comparison | mdpi.com |

| Radioactive Metals | Increased environmental mobility. | Field studies review | scielo.br |

| General Heavy Metals | Decreases adsorption to soil, increases transport potential. | Environmental transport studies | santos.com |

Impact on Metal Speciation and Transport in Aquatic Environments

In aquatic systems, the chemical form, or speciation, of a metal is a critical determinant of its bioavailability and toxicity. Edetate sodium profoundly alters metal speciation by shifting the equilibrium away from free metal ions towards stable, dissolved metal-EDTA complexes. nih.govfrontiersin.org

The transport of metals in aquatic environments is largely controlled by their complexation with ligands like edetate sodium. nih.gov The formation of negatively charged M-EDTA complexes can enhance the transport of metals, as these complexes are less likely to be adsorbed by negatively charged clay minerals and sediments. e3s-conferences.org This process can lead to an increased flux of metals through both surface and groundwater systems. e3s-conferences.orgresearchgate.net

Influence on Plant Uptake and Accumulation of Metals (Phytoremediation Context)

Edetate sodium (commonly referred to as EDTA in environmental literature) plays a significant role in the field of phytoremediation, specifically in the technique known as chelate-induced phytoextraction. The primary function of EDTA in this context is to enhance the bioavailability of heavy metals in the soil, thereby increasing their uptake and accumulation by plants. ajol.inforesearchgate.net By forming stable, water-soluble metal-EDTA complexes, it mobilizes metals that are otherwise sequestered in the soil matrix, making them available for root absorption. mdpi.com

Research has demonstrated that the application of EDTA to contaminated soils can dramatically increase the concentration of heavy metals in plant tissues. The effectiveness of this process can vary significantly depending on the plant species, the specific metal, soil type, and the concentration of EDTA applied, with some studies reporting accumulations up to 200-fold higher than in untreated plants. mdpi.com For instance, the application of EDTA has been shown to enhance the uptake of lead (Pb), copper (Cu), zinc (Zn), nickel (Ni), and cadmium (Cd) in plants such as Zea mays (corn) and Lolium perenne. mdpi.com

Specific research findings illustrate this enhanced accumulation:

In Zea mays, EDTA application led to a 140-fold increase in Pb concentration in the xylem sap and a 120-fold increase in net Pb translocation within 24 hours. nih.gov

Studies on Vetiveria zizanioides noted a 15-fold increase in lead uptake in the roots following EDTA treatment. mdpi.com

In Portulaca oleracea, the application of 0.1 mg/kg of EDTA resulted in cadmium and copper accumulations of 187.8 mg/kg and 196.2 mg/kg, respectively. srce.hr

For Brassica juncea grown in soil with 150 mg/kg of lead, the presence of EDTA resulted in a metal accumulation of 142.88 mg/kg. ajol.info

Ecotoxicological Assessments and Ecological Risk Analysis

Toxicity Studies on Aquatic Organisms (e.g., Microalgae, Daphnia Magna)

The ecotoxicity of edetate sodium and its metal complexes to aquatic organisms is a significant area of environmental concern. Studies show that its effects vary based on the organism, water hardness, and whether the EDTA is free or bound to a metal ion. scielo.breuropa.eu

For the freshwater cladoceran Daphnia magna, a key indicator species in aquatic toxicology, the toxicity of EDTA varies. Some studies report that the formation of metal-EDTA complexes decreases the toxicity of the free heavy metals. scielo.br Conversely, other research found that Cd(II)-EDTA and Cu(II)-EDTA complexes were more toxic to Daphnia magna than the respective free metal ions in acute toxicity tests. scielo.br The toxicity of Zn-EDTA has been observed to increase in hard water, which is likely due to the displacement of zinc from the complex by calcium and magnesium ions. europa.eu The 21-day No Observed Effect Concentration (NOEC) for disodium (B8443419) EDTA on Daphnia magna reproduction has been reported as 25 mg/L. industrialchemicals.gov.au

Microalgae also exhibit sensitivity to EDTA. Studies on river microalgae have shown that photosynthesis can be inhibited by low concentrations of both unchelated EDTA and copper-chelated EDTA. scielo.br For the green alga Raphidocelis subcapitata, the 72-hour EC50 (median effective concentration) for iron(3+) EDTA was greater than 71 mg/L, while the NOEC was 57.0 mg/L. industrialchemicals.gov.au In another study focusing on Chlorella vulgaris, the EC10 (the concentration causing a 10% effect) for EDTA was found to be ten times lower than that for the biodegradable alternative, iminodisuccinic acid (IDS), indicating higher toxicity for EDTA. mdpi.com

Effects on Soil Microbial Communities and Terrestrial Biota

Edetate sodium can exert significant, though sometimes contradictory, effects on soil microbial communities and terrestrial organisms. Its impact is often linked to its primary function of chelating metals. By increasing the concentration of bioavailable heavy metals, EDTA can indirectly cause toxicity to soil microorganisms, leading to a decrease in microbial biomass, respiration, and enzyme activities. researchgate.netresearchgate.net Studies have reported that EDTA addition can inhibit dehydrogenase activity and nitrogen mineralization. researchgate.netresearchgate.net

Furthermore, EDTA can have direct effects on bacteria. It is known to disrupt the outer membrane of some gram-negative bacteria by removing calcium and magnesium ions, which can lead to the loss of lipopolysaccharides and increase cell susceptibility. scielo.brmdpi.com

Assessment of Potential for Bioaccumulation in Trophic Chains

The direct bioaccumulation potential of the EDTA molecule itself is considered low. europa.euepa.gov This is primarily due to its very low hydrophobicity, meaning it does not readily partition into the fatty tissues of organisms. europa.eu Therefore, the transfer and magnification of the EDTA compound through the trophic chain are not considered a primary environmental risk. europa.eu

However, the main ecological concern regarding EDTA and trophic chains is indirect. Its powerful chelating action and persistence in the environment lead to the remobilization of heavy metals from soils and sediments into the aqueous phase. scielo.brmdpi.com This process increases the bioavailability of otherwise sequestered toxic metals like lead, cadmium, copper, and zinc. scielo.brmdpi.comresearchgate.net Once these metals are mobilized in the form of metal-EDTA complexes, they can be taken up by organisms at the bottom of the food web, such as plants and microorganisms. mdpi.com This increased uptake at the producer level introduces these toxic metals into the trophic chain, where they can then be transferred to and accumulated by higher-level consumers. scielo.brmdpi.com There is a recognized need for more extensive research into the bioaccumulation of heavy metals in the food chain that is specifically promoted by the presence of EDTA. scielo.br

Research on Alternatives and Mitigation Strategies

Development and Evaluation of Biodegradable Chelating Agents

Concerns over the environmental persistence of edetate sodium have driven significant research into the development of effective, biodegradable alternatives. nih.govresearchgate.net An ideal replacement would perform comparably in chelating target metals without accumulating in soil and water. Several biodegradable aminopolycarboxylic acids (APCs) have emerged as promising candidates.

Ethylenediaminedisuccinic acid (EDDS) is one of the most studied alternatives. nih.govnii.ac.jp EDDS is readily biodegradable and has shown to be less toxic to soil microbial communities than EDTA. researchgate.netnih.gov In some phytoextraction scenarios, EDDS has been more effective than EDTA at enhancing copper and zinc uptake by corn. nih.gov However, for lead phytoextraction, EDTA is generally more efficient. nih.govnih.gov

Methylglycinediacetic acid (MGDA) and Glutamic acid diacetic acid (GLDA) are other strong contenders. nih.govmdpi.com Both are considered eco-friendly and readily biodegradable. nih.govresearchgate.net In a study comparing their effectiveness for phytoextraction of zinc and lead by maize, both MGDA and GLDA were more successful than EDTA in increasing zinc concentration in the plant shoots. nih.gov For lead, their performance was comparable to EDTA at high application rates, but they had the significant advantage of leaving considerably lower amounts of potentially leachable metals in the soil post-harvest. nih.gov

Iminodisuccinic acid (IDS) has also been evaluated as a biodegradable alternative. Research shows its biodegradation rate is significantly higher than EDTA's (28.1% vs. 6.2% over 28 days). mdpi.com Furthermore, it exhibits substantially lower ecotoxicity; its EC10 value for Daphnia magna was 4.1 times higher (less toxic) than that of EDTA. mdpi.com

These biodegradable agents represent a critical mitigation strategy, offering a way to achieve the benefits of chelate-assisted remediation and other industrial applications while minimizing the long-term environmental burden associated with persistent chemicals like EDTA. researchgate.netresearchgate.net

Advanced Wastewater Treatment Technologies for Edetate Sodium Removal

Edetate sodium (the sodium salt of ethylenediaminetetraacetic acid, or EDTA) is a persistent chelating agent that is resistant to conventional wastewater treatment methods like coagulation, precipitation, and standard biological processes. pjoes.comnih.gov Its stability and ability to form strong complexes with metal ions pose environmental challenges, including the mobilization of heavy metals. scielo.brwho.int Consequently, advanced wastewater treatment technologies are necessary to effectively remove or degrade edetate sodium from effluents. Research has focused on several advanced methods, including advanced oxidation processes (AOPs), electrochemical oxidation, membrane filtration, and enhanced biological treatments.

Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes are characterized by the in-situ generation of highly reactive and non-selective hydroxyl radicals (HO•), which can degrade a wide range of recalcitrant organic pollutants like edetate sodium. researchgate.netscirp.org

Ozonation (O₃) Ozonation involves the use of ozone as a powerful oxidant. It can directly react with edetate sodium or decompose to form hydroxyl radicals, which then attack the molecule. epa.govresearchgate.net Studies have shown that the effectiveness of ozonation can be influenced by the presence of metal-EDTA complexes and pH. researchgate.net For instance, the rate of destruction of metal-EDTA complexes can be an order of magnitude faster than the attack of ozone on edetate sodium alone. epa.gov While effective, ozonation of edetate sodium can lead to the formation of intermediate products like iminodiacetic acid, which may be resistant to further oxidation by ozone. pjoes.com

UV/H₂O₂ Process This process involves the photolysis of hydrogen peroxide (H₂O₂) by ultraviolet (UV) radiation to produce hydroxyl radicals. epa.gov The degradation of edetate sodium is rapid in this process. epa.gov Research has identified the degradation pathway, which, in the absence of iron, leads to the formation of intermediates such as iminodiacetate (B1231623) (IMDA), glycinate, oxalate, and formate, and ultimately to carbon dioxide, ammonia, and nitrate. epa.gov When iron is present, the photolytic decarboxylation of the iron-EDTA complex also plays a significant role, forming products like ethylenediaminetriacetate (ED3A). epa.gov

UV/Chlorine Process A more recent AOP, the UV/chlorine process, is considered an alternative to UV/H₂O₂. pjoes.com It leverages the higher UV absorption of free chlorine (hypochlorous acid/hypochlorite) compared to H₂O₂. pjoes.com Research on secondary effluents demonstrated a synergistic effect, with the UV/chlorine process achieving over 90% degradation of edetate sodium within 60 seconds. pjoes.com The degradation mechanism involves both oxidation by free chlorine and reactions with radicals generated during UV photolysis. pjoes.com

Fenton and Photo-Fenton Processes The Fenton process uses a combination of hydrogen peroxide and a ferrous iron (Fe²⁺) catalyst to generate hydroxyl radicals. scirp.org The photo-Fenton process enhances this reaction with UV light. A study investigating the degradation of a high concentration (20,000 mg/L) of edetate sodium found that a simultaneous Sono-Photo-Fenton process (ultrasound, UV light, and Fenton's reagent) was the most effective, showing a synergistic effect that was 1.7 times greater than the photo-Fenton process alone. scirp.org These processes follow first-order kinetics and result in the loss of the chelating ability of edetate sodium. scirp.org

Heterogeneous Photocatalysis This technology typically uses a semiconductor photocatalyst, such as titanium dioxide (TiO₂), which, when irradiated with UV light, generates electron-hole pairs that lead to the formation of hydroxyl radicals. researchgate.netresearchgate.net Studies have demonstrated the complete degradation of 1,000 mg/L of edetate sodium in 90 minutes using nano-sized anatase TiO₂ with H₂O₂. researchgate.net The efficiency of photocatalysis is influenced by pH, with acidic conditions often being more favorable. researchgate.net Combining TiO₂ with activated carbon (AC) and modifying it with platinum (Pt) has been shown to improve photocatalytic activity and retard the influence of pH, achieving a 59% removal efficiency in 2 hours. repec.org

Table 1: Performance of Various Advanced Oxidation Processes for Edetate Sodium Removal

| Technology | Initial EDTA Concentration | Key Conditions | Removal Efficiency/Degradation Rate | Source(s) |

|---|---|---|---|---|

| UV/Chlorine | Not specified (in secondary effluent) | - | >90% degradation in 60 seconds | pjoes.com |

| TiO₂/UV Photocatalysis | 1,000 mg/L | Nano anatase TiO₂, 0.5 ml of 30% H₂O₂, acidic pH | Complete degradation in 90 minutes | researchgate.net |

| Sono-Photo-Fenton | 20,000 mg/L | US (130 KHz) + UV (8 W) + Fe(II) + H₂O₂ | Rate constant (k) = 0.0203 min⁻¹ | scirp.org |

| Photo-Fenton | 20,000 mg/L | UV (8 W) + Fe(II) + H₂O₂ | Rate constant (k) = 0.0118 min⁻¹ | scirp.org |

| Pt/TiO₂-AC Photocatalysis | Not specified | pH range 4.0-7.2 | 59% removal in 2 hours | repec.org |

Electrochemical Advanced Oxidation Processes (EAOPs)

EAOPs have emerged as a promising technology for treating wastewater containing metal-EDTA complexes. nih.gov These processes involve the electrochemical generation of oxidants, primarily hydroxyl radicals, on the surface of an anode (like PbO₂), which then degrade the organic ligand. nih.gov This degradation allows the metal to be removed from the solution, often by deposition at the cathode. nih.gov

A pilot-scale study using a continuous flow system with PbO₂ anodes investigated the removal of Ni-EDTA. The results showed significant removal of both the edetate sodium ligand and the nickel. nih.gov However, long-term operation revealed challenges such as anode corrosion and fouling, which can reduce treatment efficiency. nih.gov

Table 2: Performance of a Pilot-Scale Electrochemical AOP for Ni-EDTA Removal

| Parameter | Value |

|---|---|

| Flow Rate | 36 L h⁻¹ |

| Current Density | 5 mA cm⁻² |

| Initial Ni-EDTA Concentration | 1 mM |

| Total EDTA Removal | 78% |

| Total Ni Removal | 74% |

| Total Organic Carbon (TOC) Removal | 40% |

| Energy Consumption | 13.6 kWh m⁻³ order⁻¹ |

Data from a pilot-scale study. nih.gov

Membrane Filtration Technologies